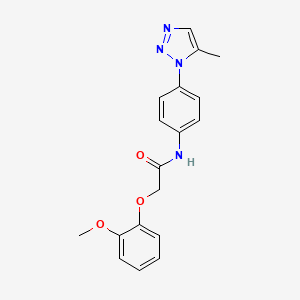
2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide, also known as MPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. In cancer cells, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. Additionally, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In Alzheimer's disease, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to inhibit acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. In Alzheimer's disease, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to increase acetylcholine levels in the brain, which can improve cognitive function. Additionally, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to exhibit antimicrobial activity against various bacterial strains.
实验室实验的优点和局限性
One advantage of using 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide in lab experiments is its ability to inhibit the growth of cancer cells and exhibit antimicrobial activity. Additionally, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to exhibit low toxicity in various cell lines. However, one limitation of using 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide research. One potential area of research is the development of 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide and its potential applications in various fields. Finally, clinical trials are needed to determine the safety and efficacy of 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide in humans.
合成方法
2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenol with 2-chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 4-(5-methyl-1H-1,2,3-triazol-1-yl)aniline to yield 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide.
科学研究应用
2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been studied for its potential applications in various fields, including cancer research, Alzheimer's disease, and antimicrobial activity. In cancer research, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been studied for its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. Additionally, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to exhibit antimicrobial activity against various bacterial strains.
属性
IUPAC Name |
2-(2-methoxyphenoxy)-N-[4-(5-methyltriazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-13-11-19-21-22(13)15-9-7-14(8-10-15)20-18(23)12-25-17-6-4-3-5-16(17)24-2/h3-11H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPNEGCQINWOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

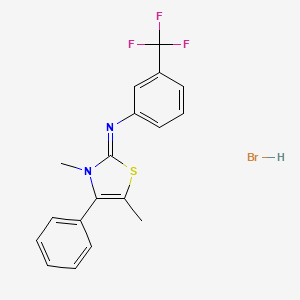
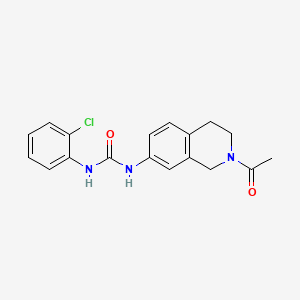
![1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene](/img/structure/B2641028.png)
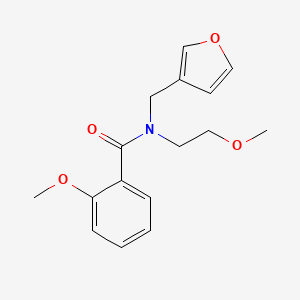
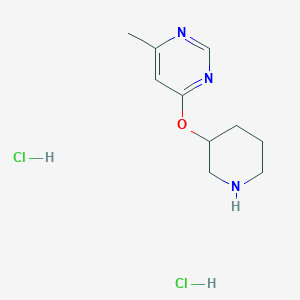


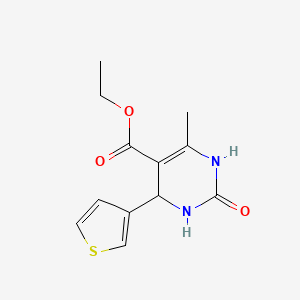
![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2641040.png)
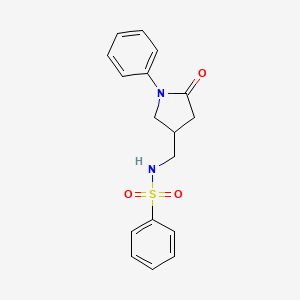
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2641042.png)
![N-(3-chloro-4-fluorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2641043.png)
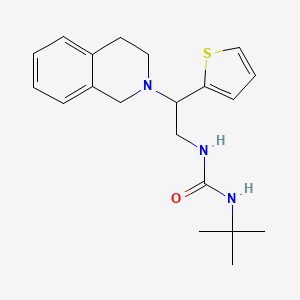
![2-(1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2641048.png)